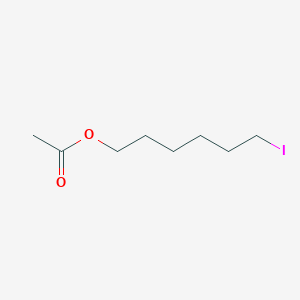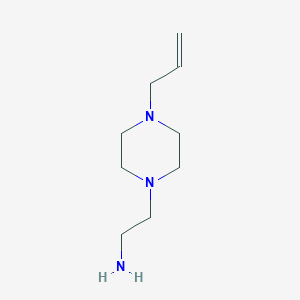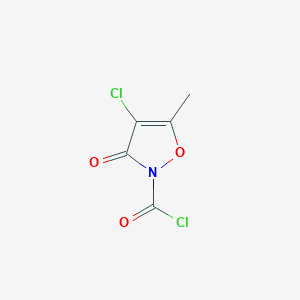![molecular formula C14H28O2 B13958600 3-Ethyl-3-[(octyloxy)methyl]oxetane CAS No. 491851-55-9](/img/structure/B13958600.png)
3-Ethyl-3-[(octyloxy)methyl]oxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-3-[(octyloxy)methyl]oxetane is a chemical compound with the molecular formula C14H28O2. It belongs to the class of oxetanes, which are four-membered cyclic ethers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-[(octyloxy)methyl]oxetane typically involves the reaction of 3-ethyl-3-hydroxymethyl oxetane with an octyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the oxetane is replaced by the octyloxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-3-[(octyloxy)methyl]oxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the octyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium alkoxides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols .
Applications De Recherche Scientifique
3-Ethyl-3-[(octyloxy)methyl]oxetane has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyoxetanes, which are valuable for their unique mechanical and thermal properties.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and biomedical applications.
Industry: It is employed in the production of UV-curable resins and other industrial products.
Mécanisme D'action
The mechanism of action of 3-Ethyl-3-[(octyloxy)methyl]oxetane involves its ability to undergo ring-opening polymerization. This process is initiated by the presence of a catalyst or initiator, leading to the formation of polyoxetanes. The molecular targets and pathways involved in this reaction include the activation of the oxetane ring and subsequent propagation of the polymer chain .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-3-hydroxymethyl oxetane: This compound is similar in structure but lacks the octyloxy group.
3-Methyl-3-oxetanemethanol: Another similar compound with a methyl group instead of an ethyl group.
Uniqueness
3-Ethyl-3-[(octyloxy)methyl]oxetane is unique due to the presence of the octyloxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific hydrophobic characteristics and enhanced stability .
Propriétés
Numéro CAS |
491851-55-9 |
|---|---|
Formule moléculaire |
C14H28O2 |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
3-ethyl-3-(octoxymethyl)oxetane |
InChI |
InChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-15-11-14(4-2)12-16-13-14/h3-13H2,1-2H3 |
Clé InChI |
QSFZBTKMLAZPKV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOCC1(COC1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate](/img/structure/B13958541.png)



![1H-4,7-Methanocyclobuta[b]indole](/img/structure/B13958552.png)





![6-Amino-2-{[3-(4-hydroxybutoxy)propyl]amino}-4-methylpyridine-3-carbonitrile](/img/structure/B13958592.png)


